molecular formula C11H12N2O2 B11895540 6,7-Dimethoxy-2-methylquinazoline

6,7-Dimethoxy-2-methylquinazoline

Cat. No.: B11895540
M. Wt: 204.22 g/mol
InChI Key: FQTFIMUPUQFJFK-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-2-methylquinazoline: is a heterocyclic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Method 1:

      Starting Material: 6,7-Dimethoxy-2-methylquinazolin-4-ol

      Reagents: Thionyl chloride, N,N-dimethylformamide

      Conditions: The starting material is suspended in thionyl chloride, with a few drops of N,N-dimethylformamide, and stirred at 80°C for 1 hour.

  • Method 2:

      Starting Material: 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one

      Reagents: Phosphorous oxychloride

      Conditions: The starting material is refluxed with phosphorous oxychloride for 3 hours.

Industrial Production Methods: Industrial production methods for 6,7-Dimethoxy-2-methylquinazoline typically involve large-scale synthesis using the above-mentioned routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • 6,7-Dimethoxy-2-methylquinazoline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction:

    • Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution:

    • The compound can undergo substitution reactions, particularly at the methyl group, using reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products:

  • Oxidation products include quinazoline derivatives with additional oxygen functionalities.
  • Reduction products include partially or fully reduced quinazoline derivatives.
  • Substitution products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as an enzyme inhibitor.
  • Studied for its interactions with biological macromolecules.

Medicine:

Industry:

  • Utilized in the production of pharmaceuticals and agrochemicals.
  • Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4-Chloro-6,7-dimethoxy-2-methylquinazoline
  • 6,7-Dimethoxy-4-methylquinazoline
  • 6,7-Dimethoxy-2-methylisoquinolinium

Comparison:

Uniqueness: 6,7-Dimethoxy-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

6,7-dimethoxy-2-methylquinazoline

InChI

InChI=1S/C11H12N2O2/c1-7-12-6-8-4-10(14-2)11(15-3)5-9(8)13-7/h4-6H,1-3H3

InChI Key

FQTFIMUPUQFJFK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C=N1)OC)OC

Origin of Product

United States

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